molecular formula C22H25N3O6S B4226461 1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4226461
M. Wt: 459.5 g/mol
InChI Key: UEANASDZQKQAEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-30-19-6-4-18(5-7-19)25-15-16(14-21(25)26)22(27)23-17-2-8-20(9-3-17)32(28,29)24-10-12-31-13-11-24/h2-9,16H,10-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEANASDZQKQAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Methoxyphenyl Group:

    Attachment of the Morpholinylsulfonyl Group:

    Formation of the Carboxamide Group: This step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and morpholinylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Pathway Modulation: The compound may modulate specific biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-propen-1-yl acetate: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.

    3-(4-Methoxy-phenyl)-1-(4-methylphenyl)-2-propyn-1-one: This compound also contains a methoxyphenyl group but has different substituents and functional groups.

    1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone: This compound shares the morpholinylsulfonyl group but differs in its overall structure and functional groups.

The uniqueness of 1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

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